![molecular formula C16H14Cl4N2O B11950623 N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide is a synthetic organic compound with the molecular formula C16H14Cl4N2O It is characterized by the presence of a benzylamino group, a trichloroethyl group, and a chlorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-benzyl-2,2,2-trichloroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloroethyl group.
Oxidation and Reduction: The benzylamino group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of benzylamine derivatives.
Reduction: Formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The benzylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The exact molecular pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-phenylacetamide
- N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
- N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide
Uniqueness
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which may impart distinct chemical and biological properties compared to its analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H14Cl4N2O |
|---|---|
Molekulargewicht |
392.1 g/mol |
IUPAC-Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide |
InChI |
InChI=1S/C16H14Cl4N2O/c17-13-9-5-4-8-12(13)14(23)22-15(16(18,19)20)21-10-11-6-2-1-3-7-11/h1-9,15,21H,10H2,(H,22,23) |
InChI-Schlüssel |
AOKSARDXSZOHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)
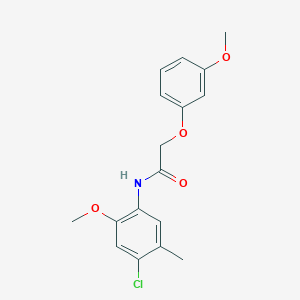
![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)
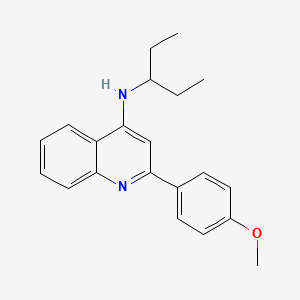
![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)
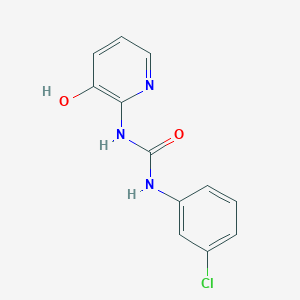
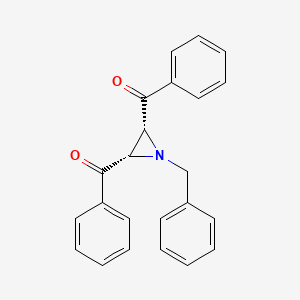
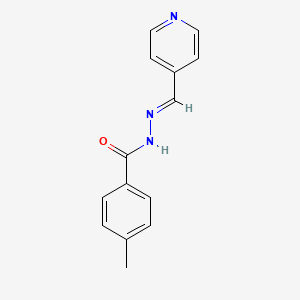
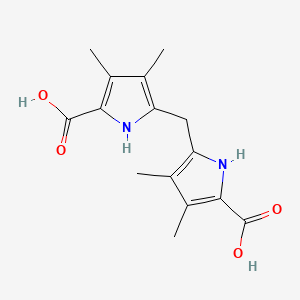
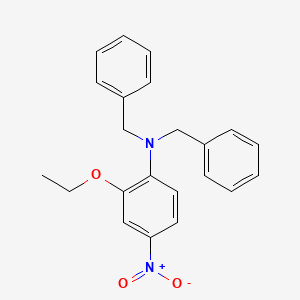
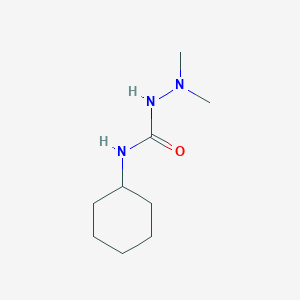
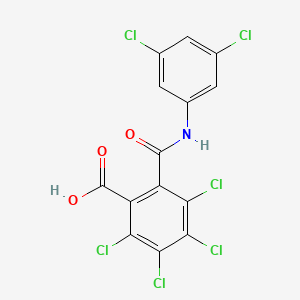
![Methanamine, N-[(3-methoxyphenyl)methylene]-](/img/structure/B11950599.png)

